molecular formula C12H18NO4P B14380682 Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate CAS No. 89901-57-5

Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate

Cat. No.: B14380682
CAS No.: 89901-57-5
M. Wt: 271.25 g/mol
InChI Key: VGMVBMRZJJRJML-UHFFFAOYSA-N
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Description

Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It contains a phosphonate group, a cyano group, and a furan ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.

    Industry: Utilized in the production of agrochemicals and flame retardants.

Mechanism of Action

The mechanism of action of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The cyano group can act as an electrophile, while the phosphonate group can serve as a nucleophile, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the furan ring and the substituents attached to it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

89901-57-5

Molecular Formula

C12H18NO4P

Molecular Weight

271.25 g/mol

IUPAC Name

3-diethoxyphosphoryl-3-(5-methylfuran-2-yl)propanenitrile

InChI

InChI=1S/C12H18NO4P/c1-4-15-18(14,16-5-2)12(8-9-13)11-7-6-10(3)17-11/h6-7,12H,4-5,8H2,1-3H3

InChI Key

VGMVBMRZJJRJML-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC#N)C1=CC=C(O1)C)OCC

Origin of Product

United States

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